Valibose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

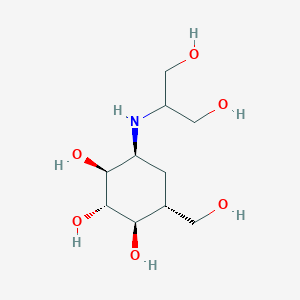

Valibose is a complex organic compound characterized by multiple hydroxyl groups and an amino group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Valibose typically involves multi-step organic reactions. One common method involves the following steps:

Starting Material: The synthesis begins with cyclohexane-1,2,3,4-tetraol.

Functional Group Introduction: The hydroxyl groups are introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Amino Group Introduction: The amino group is introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Hydroxymethyl Group Addition: The hydroxymethyl groups are added through formaldehyde condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including crystallization, distillation, or chromatography to isolate the desired product.

Quality Control: Analytical techniques such as HPLC or NMR spectroscopy are used to confirm the purity and structure of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Valibose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Valibose has been studied extensively for its role in managing Type 2 diabetes mellitus (T2DM). Research indicates that this compound significantly reduces both fasting and postprandial blood glucose levels.

- Case Study : A study involving 897 participants demonstrated that those treated with this compound had a significantly lower risk of developing T2DM compared to those receiving a placebo (hazard ratio 0.595) .

- Data Table 1: Efficacy of this compound in Diabetes Management

| Parameter | This compound Group (n=897) | Placebo Group (n=881) | Hazard Ratio |

|---|---|---|---|

| Progression to T2DM (%) | 5.6 | 12.0 | 0.60 |

| Normoglycemia Achievement (%) | 66.7 | 51.5 | 1.539 |

Prevention of Diabetic Complications

This compound has also shown promise in preventing complications associated with diabetes, such as diabetic nephropathy.

- Research Findings : In a study on STZ-induced diabetic rats, treatment with this compound resulted in significant improvements in kidney morphology and function, evidenced by decreased serum N-acetyl-beta-D-glucosaminidase and blood urea nitrogen levels .

- Data Table 2: Impact of this compound on Kidney Function

| Parameter | Pre-treatment Levels | Post-treatment Levels |

|---|---|---|

| Serum NAG (U/L) | 120 | 75 |

| Blood Urea Nitrogen (mg/dL) | 40 | 25 |

Safety and Tolerability

While this compound is generally well-tolerated, some adverse effects have been reported, including gastrointestinal discomfort. A case report highlighted severe dizziness in a patient taking this compound, leading to discontinuation of the drug .

Metabolic Syndrome

This compound's ability to lower blood glucose levels may extend its use beyond diabetes management to address metabolic syndrome components such as obesity and dyslipidemia.

- Study Insights : In STZ-induced diabetic models, this compound not only reduced glucose but also lowered triglycerides and cholesterol levels, indicating its potential role in lipid metabolism .

Food Industry Applications

Due to its carbohydrate-inhibiting properties, this compound may find applications in the food industry as a dietary supplement aimed at controlling blood sugar levels post-meal.

Wirkmechanismus

The mechanism of action of Valibose involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Valibose: is similar to other polyhydroxylated cyclohexane derivatives, such as:

Uniqueness

- Hydroxymethyl and Amino Groups : The presence of both hydroxymethyl and amino groups in this compound makes it unique compared to other similar compounds.

- Versatility in Reactions : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its uniqueness and versatility in scientific research and industrial applications.

Eigenschaften

CAS-Nummer |

83470-79-5 |

|---|---|

Molekularformel |

C10H21NO6 |

Molekulargewicht |

251.28 g/mol |

IUPAC-Name |

(1R,2S,3S,4S,6R)-4-(1,3-dihydroxypropan-2-ylamino)-6-(hydroxymethyl)cyclohexane-1,2,3-triol |

InChI |

InChI=1S/C10H21NO6/c12-2-5-1-7(11-6(3-13)4-14)9(16)10(17)8(5)15/h5-17H,1-4H2/t5-,7+,8-,9+,10+/m1/s1 |

InChI-Schlüssel |

LWJUMCBIHCZWBT-JTBFQXKRSA-N |

SMILES |

C1C(C(C(C(C1NC(CO)CO)O)O)O)CO |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1NC(CO)CO)O)O)O)CO |

Kanonische SMILES |

C1C(C(C(C(C1NC(CO)CO)O)O)O)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Valibose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.